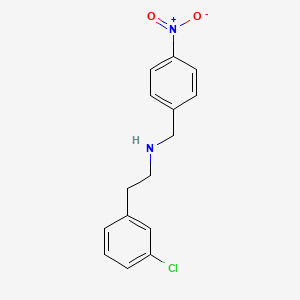![molecular formula C20H22N2O2 B3864722 8-methoxy-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B3864722.png)
8-methoxy-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine
Vue d'ensemble
Description
8-methoxy-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine, also known as MMQ, is a synthetic compound that belongs to the class of quinolinamines. It has been extensively researched for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation.
Mécanisme D'action
The exact mechanism of action of 8-methoxy-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine is not fully understood. However, studies have shown that 8-methoxy-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine exerts its therapeutic effects by modulating various signaling pathways in cells. 8-methoxy-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine has been shown to activate the p53 pathway, which plays a crucial role in regulating cell growth and apoptosis. 8-methoxy-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine has also been found to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. Additionally, 8-methoxy-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine has been shown to inhibit the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
8-methoxy-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the p53 pathway. 8-methoxy-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine has also been shown to inhibit cancer cell proliferation by inhibiting the Akt/mTOR pathway. Additionally, 8-methoxy-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine has been found to possess neuroprotective properties and can potentially be used to treat neurodegenerative disorders. 8-methoxy-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine has also been shown to possess anti-inflammatory properties and can be used to treat inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
8-methoxy-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory, and its purity and yield can be improved by using various purification techniques. 8-methoxy-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine has also been extensively studied for its potential therapeutic applications in various diseases, which makes it a promising candidate for further research. However, there are also some limitations associated with the use of 8-methoxy-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine in lab experiments. For example, the exact mechanism of action of 8-methoxy-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine is not fully understood, which makes it difficult to design experiments to test its therapeutic potential. Additionally, the toxicity and side effects of 8-methoxy-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine are not well characterized, which makes it difficult to determine the optimal dosage for therapeutic use.
Orientations Futures
There are several future directions for research on 8-methoxy-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine. One area of research is to further elucidate the mechanism of action of 8-methoxy-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine. This will help to identify the signaling pathways that are modulated by 8-methoxy-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine and will provide insights into its therapeutic potential. Another area of research is to study the toxicity and side effects of 8-methoxy-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine in more detail. This will help to determine the optimal dosage for therapeutic use and will also provide important safety information. Additionally, further studies are needed to evaluate the therapeutic potential of 8-methoxy-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine in various diseases, including cancer, neurodegenerative disorders, and inflammation.
Applications De Recherche Scientifique
8-methoxy-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. 8-methoxy-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine has also been found to possess neuroprotective properties and can potentially be used to treat neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 8-methoxy-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine has been shown to possess anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
8-methoxy-N-[2-(2-methoxyphenyl)ethyl]-4-methylquinolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-13-19(22-20-16(14)8-6-10-18(20)24-3)21-12-11-15-7-4-5-9-17(15)23-2/h4-10,13H,11-12H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULYQHNYSAGQOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)NCCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-N-[2-(2-methoxyphenyl)ethyl]-4-methylquinolin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-fluorophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B3864645.png)
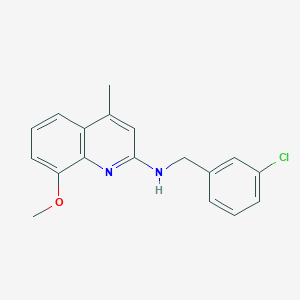
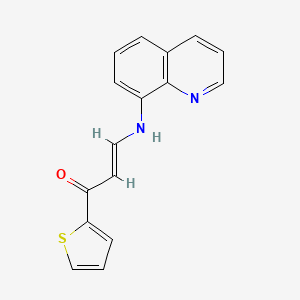
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B3864655.png)
![N-{3-[(2-furoylamino)methyl]-3,5,5-trimethylcyclohexyl}-2-furamide](/img/structure/B3864659.png)
![methyl 5-(4-methoxyphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3864666.png)
![6-[2-(3-ethoxy-4-hydroxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B3864674.png)
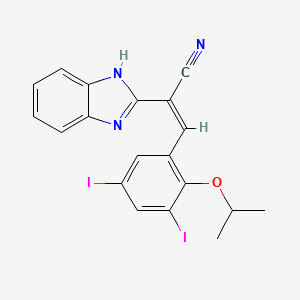

![ethyl N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]leucinate](/img/structure/B3864697.png)
![N'-[4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]-4-nitrobenzohydrazide](/img/structure/B3864702.png)
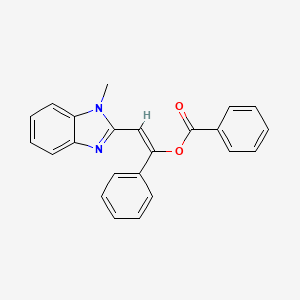
![N'-({5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furyl}methylene)isonicotinohydrazide](/img/structure/B3864742.png)
